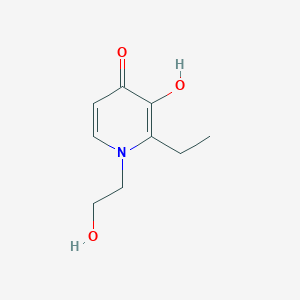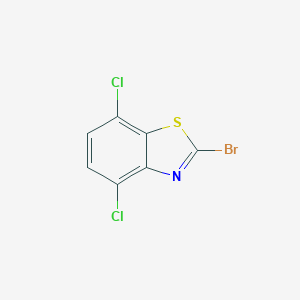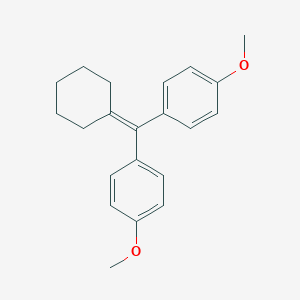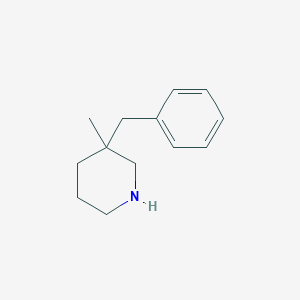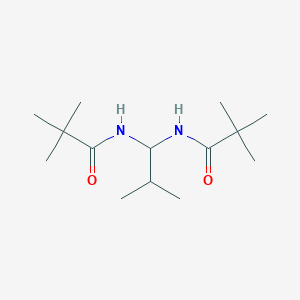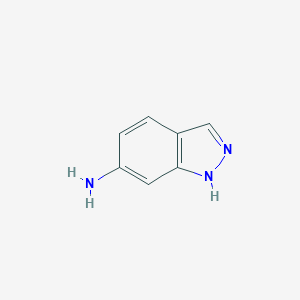
6-Aminoindazol
Übersicht
Beschreibung
1H-Indazol-6-amine is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications. The structure of 1H-Indazol-6-amine consists of a fused benzene and pyrazole ring with an amino group attached to the sixth position of the indazole ring. This compound has garnered significant interest due to its potential therapeutic properties, particularly in the field of oncology .
Wissenschaftliche Forschungsanwendungen
1H-Indazol-6-amine has a wide range of scientific research applications:
-
Chemistry: : In synthetic chemistry, 1H-Indazol-6-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
-
Biology: : The compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune regulation .
-
Medicine: : 1H-Indazol-6-amine derivatives have demonstrated anticancer activity. These compounds can induce cell cycle arrest and apoptosis in cancer cells, making them potential candidates for cancer therapy .
-
Industry: : In the pharmaceutical industry, 1H-Indazol-6-amine is used in the development of new drugs. Its derivatives are being explored for their therapeutic potential in treating various diseases .
Wirkmechanismus
Target of Action
The primary target of 6-Aminoindazole is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . It is often upregulated in various cancer types and contributes to the immunosuppressive tumor microenvironment .
Mode of Action
6-Aminoindazole acts as an inhibitor of IDO1 . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tryptophan to kynurenine . This inhibition disrupts the immunosuppressive environment created by the tumor, thereby enhancing the immune system’s ability to fight cancer cells .
Biochemical Pathways
By inhibiting IDO1, 6-Aminoindazole affects the kynurenine pathway . This pathway is responsible for the metabolism of tryptophan, an essential amino acid. When IDO1 is inhibited, the conversion of tryptophan to kynurenine is reduced, leading to a decrease in the production of immunosuppressive metabolites . This disruption of the kynurenine pathway can enhance the immune response against cancer cells .
Result of Action
The inhibition of IDO1 by 6-Aminoindazole leads to a potent anti-proliferative activity . For instance, one derivative of 6-Aminoindazole, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited a potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116) . This compound also remarkably suppressed the IDO1 protein expression . In cell-cycle studies, the suppressive activity of this compound in HCT116 cells was related to the G2/M cell cycle arrest .
Biochemische Analyse
Biochemical Properties
6-Aminoindazole plays a role in biochemical reactions, particularly as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . This enzyme plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . By inhibiting IDO1, 6-Aminoindazole can influence the levels of tryptophan and kynurenine in the body, which can have various biochemical effects .
Cellular Effects
In terms of cellular effects, 6-Aminoindazole has been found to exhibit anti-proliferative activity in human colorectal cancer cells (HCT116) . This compound suppresses the IDO1 protein expression, leading to G2/M cell cycle arrest . This means that 6-Aminoindazole can prevent cells from dividing and proliferating, which is particularly relevant in the context of cancer where uncontrolled cell division is a key problem .
Molecular Mechanism
The molecular mechanism of 6-Aminoindazole involves its interaction with the IDO1 enzyme . By binding to this enzyme, 6-Aminoindazole inhibits its activity, leading to a decrease in the conversion of tryptophan to kynurenine . This can have downstream effects on various cellular processes, including cell proliferation and the immune response .
Temporal Effects in Laboratory Settings
The effects of 6-Aminoindazole can change over time in laboratory settings. For instance, its anti-proliferative activity may become more pronounced with longer exposure times
Metabolic Pathways
6-Aminoindazole is involved in the metabolic pathway related to the metabolism of tryptophan . It interacts with the enzyme IDO1, which is a key player in the kynurenine pathway of tryptophan degradation .
Subcellular Localization
Given its role as an enzyme inhibitor, it is likely that it localizes to the cytoplasm where it can interact with its target enzyme, IDO1
Vorbereitungsmethoden
The synthesis of 1H-Indazol-6-amine can be achieved through several methods:
-
Transition Metal Catalyzed Reactions: : One common method involves the use of copper(II) acetate as a catalyst. The reaction typically starts with 2-(methylamino)benzonitrile, which undergoes a cyclization reaction in the presence of copper(II) acetate and oxygen to form the indazole ring .
-
Reductive Cyclization Reactions: : Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines. This method does not require a catalyst or solvent, making it an environmentally friendly option .
-
Industrial Production Methods: : Industrially, the synthesis of 1H-Indazol-6-amine may involve large-scale batch reactions using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1H-Indazol-6-amine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of indazole-6-carboxylic acid .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the amino group to a hydroxyl group, forming 6-hydroxyindazole .
-
Substitution: : The amino group in 1H-Indazol-6-amine can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives .
-
Common Reagents and Conditions: : Typical reagents used in these reactions include copper(II) acetate, potassium permanganate, sodium borohydride, and various electrophiles. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
1H-Indazol-6-amine can be compared with other similar compounds to highlight its uniqueness:
-
1H-Indazole: : While 1H-Indazole is the parent compound, 1H-Indazol-6-amine has an additional amino group at the sixth position, which enhances its biological activity and specificity .
-
2H-Indazole: : 2H-Indazole is a tautomer of 1H-Indazole, but 1H-Indazol-6-amine is more thermodynamically stable and exhibits distinct biological properties .
-
6-Aminoindazole: : This compound is structurally similar to 1H-Indazol-6-amine but lacks the fused benzene ring, resulting in different chemical and biological activities .
-
Indole: : Indole is another nitrogen-containing heterocycle, but it differs significantly in structure and function from 1H-Indazol-6-amine .
Eigenschaften
IUPAC Name |
1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJFADGISRFLFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219962 | |
| Record name | 6-Aminoindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855839 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6967-12-0, 6343-52-8 | |
| Record name | 1H-Indazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6967-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminoindazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006967120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazol-6-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazol-6-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC16240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminoindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indazol-6-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINOINDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN72RH56SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 6-aminoindazole is C₇H₇N₃. Its molecular weight is 133.15 g/mol. [] You can find more information in the paper "Disperse Dyes: Part XIX-Synthesis of Disperse Azo Dyes from 2-Amino-8H- pyrazolo (4,5-g) benzothiazole and Their Dyeing Properties". []
ANone: A common method involves reducing 6-nitroindazole with iron in an aqueous medium. [] The addition of acetic acid or an electrolyte like ferric chloride can improve yield. Raney nickel reduction, though slightly more complex, offers a higher yield. [] You can find more information in the paper "Disperse Dyes: Part XIX-Synthesis of Disperse Azo Dyes from 2-Amino-8H- pyrazolo (4,5-g) benzothiazole and Their Dyeing Properties". []
ANone: 6-Aminoindazole serves as a diazo component in the creation of disperse azo dyes. [, ] These dyes find application in coloring various fabrics like polyester, acetate, and nylon 6, producing shades ranging from yellow to orange. [, ] You can find more information in the papers "Disperse Dyes: Part XIX-Synthesis of Disperse Azo Dyes from 2-Amino-8H- pyrazolo (4,5-g) benzothiazole and Their Dyeing Properties" [] and "Dyeing Properties of Monoazo Disperse Dyes Containing 5- and 6-Aminoindazoles as Diazo Components". []
ANone: The coupling component significantly impacts the spectral characteristics (color) and dyeing properties (fastness to light, washing, etc.) of the resulting dyes. [] You can find more information in the paper "Dyeing Properties of Monoazo Disperse Dyes Containing 5- and 6-Aminoindazoles as Diazo Components". []
ANone: Yes, annelating a thiazole ring to 6-aminoindazole can extend the color range of derived dyes to include violets and blues. [] You can find more information in the paper "Disperse Dyes: Part XIX-Synthesis of Disperse Azo Dyes from 2-Amino-8H- pyrazolo (4,5-g) benzothiazole and Their Dyeing Properties". []
ANone: Yes, Schiff bases derived from 6-aminoindazole can form charge-transfer complexes with acceptors like chloroanilic acid, dichlorodicyano-p-benzoquinone, and chloranil. [] The nature of bonding within these complexes depends on both the donor and acceptor. [] You can find more information in the paper "Spectral and Electrical Conductance Studies of Charge-Transfer Complexes Derived from 6-Aminoindazole Schiff Bases and Chloro-p-benzoquinone Derivatives". []
ANone: Studies on the electrical conductance of these complexes with varying temperature suggest potential semiconductor behavior. [] Further analysis of current-electric potential relationships indicates an ohmic character. [] You can find more information in the paper "Spectral and Electrical Conductance Studies of Charge-Transfer Complexes Derived from 6-Aminoindazole Schiff Bases and Chloro-p-benzoquinone Derivatives". []
ANone: Yes, it serves as a building block for synthesizing novel pyrimidine derivatives. [] These derivatives, specifically N-(2′-substituted pyrimidin-4′-yl)-N,1-dimethyl-1H-indazol-6-amines, have been synthesized through nucleophilic substitution reactions. [] You can find more information in the paper "Synthesis of Novel Pyrimidine Derivatives Containing Indazole". []
ANone: While their specific applications require further investigation, these novel compounds expand the library of pyrimidine-indazole hybrids, opening avenues for exploring their biological and chemical properties. [] You can find more information in the paper "Synthesis of Novel Pyrimidine Derivatives Containing Indazole". []
ANone: Yes, 6-aminoindazole, along with its 5-amino isomer and 5-aminoindole, can be utilized to prepare tricyclic quinolines. [] Both conventional heating and microwave irradiation techniques have been successfully employed in this synthesis. [] You can find more information in the paper "Synthesis of Tricyclic Quinoline Derivatives from 5- and 6-Aminoindazoles and 5-Aminoindole under Conventional Way and Microwave System". []
ANone: These compounds exhibit interesting reactivity with acetone or mesityl oxide, leading to the formation of quinoline derivatives. [] This observation suggests a potential route for synthesizing quinolines from these aminoindazoles. [] You can find more information in the paper "Synthesis of Tricyclic Quinoline Derivatives from 5- and 6-Aminoindazoles and 5-Aminoindole under Conventional Way and Microwave System". []
ANone: Yes, it plays a key role in various multi-component reactions leading to diverse heterocyclic compounds. Examples include the synthesis of spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones, [] fused hexacyclic pyrazolo[4,5,1-de]quinolino[4,3,2-mn]acridin-14(11H)-ones, [] and polycyclic heterocycles containing pyrazoloquinoline analogues via the Povarov reaction. []
ANone: Its use often leads to high yields of the desired heterocyclic products under relatively mild and catalyst-free conditions. [, , ] This highlights its efficiency and practicality in organic synthesis.
ANone: Yes, derivatives of 6-aminoindazole have shown promising anticancer activity. [, ] For example, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) demonstrated potent antiproliferative activity against the HCT116 human colorectal cancer cell line. [] Further studies highlighted the potential of compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) as an anticancer agent due to its potent anti-proliferative activity and IDO1 inhibitory properties. [] You can find more information in the papers "Discovery of 1H-indazole-6-amine derivatives as anticancer agents: Simple but Effective" [] and "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents". []
ANone: While detailed SAR studies are ongoing, preliminary findings suggest that specific substitutions on the amino group of 6-aminoindazole can significantly impact antiproliferative activity. [, ] Further research is needed to fully elucidate the SAR and optimize the anticancer potential of these derivatives. You can find more information in the papers "Discovery of 1H-indazole-6-amine derivatives as anticancer agents: Simple but Effective" [] and "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents". []
ANone: Yes, some derivatives have demonstrated anticoccidial activity. [, ] Specifically, 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine exhibited potent activity against Eimeria tenella infections in chickens. [] You can find more information in the papers "Further investigation of anticoccidial activity of 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine" [] and "Anticoccidial activities of 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine and other alpha 2 adrenergic agonists". []
ANone: While the provided abstracts do not offer specific details on stability and formulation, these aspects are crucial for developing any drug candidate based on 6-aminoindazole. Future research should focus on understanding the stability of these compounds under various conditions (temperature, pH, etc.) and developing suitable formulations to improve their solubility, bioavailability, and ultimately, their therapeutic potential.
ANone: Common techniques include IR, ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. [, , , ] These methods help confirm the structure and purity of the synthesized compounds.
ANone: Future research should focus on:
ANone: While the provided abstracts do not provide specific information on the environmental impact of 6-aminoindazole and its derivatives, it is crucial to consider the potential ecotoxicological effects of any new chemical entity. Future research should address the environmental fate and effects of these compounds, including their biodegradability and potential toxicity to aquatic and terrestrial organisms. Additionally, exploring green chemistry principles and developing sustainable synthetic routes and waste management strategies are essential for minimizing the environmental footprint of these compounds.
ANone: Molecular docking studies have been performed with 6-aminoindazole derivatives, specifically docking them to the DNA gyrase A protein of E. coli. [] These studies aim to understand the potential interactions of these compounds with biological targets at a molecular level. You can find more information in the paper "NEW CARBAMATES OF 1-(4-NITROPHENYL)PIPERAZINE AND BIS CARBAMATES OF 6-AMINOINDAZOLE: DESIGN, SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND BIOACTIVITY EVALUATION". []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

